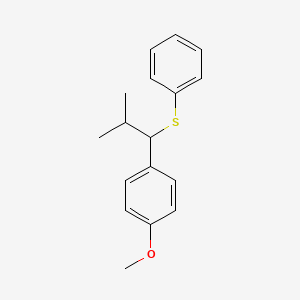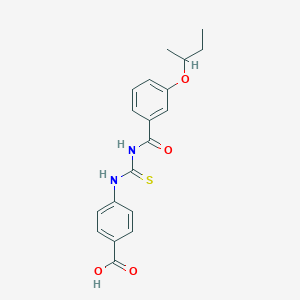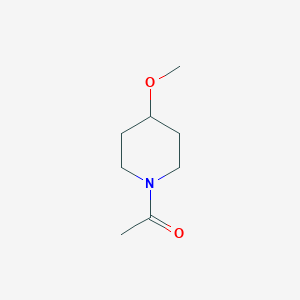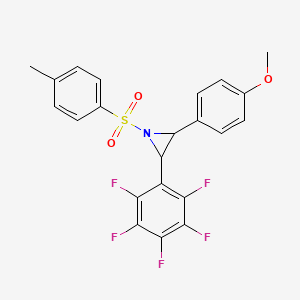
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide. For instance, the reaction of 4-methoxyphenylamine with an epoxide or a halide under basic conditions can yield the aziridine ring.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the aziridine intermediate with a perfluorophenyl halide in the presence of a base.
Tosylation: The final step involves the tosylation of the aziridine nitrogen. This can be achieved by reacting the aziridine intermediate with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly reactive towards nucleophiles due to ring strain. Nucleophilic attack can open the ring, leading to the formation of substituted amines.
Oxidation: The methoxyphenyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology: The compound’s ability to form covalent bonds with nucleophiles makes it a potential candidate for studying enzyme mechanisms or developing enzyme inhibitors.
Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its reactivity towards nucleophiles. The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring opening and the formation of covalent bonds with nucleophiles. This reactivity can be exploited in various applications, such as enzyme inhibition or the development of covalent drugs.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-1-tosylaziridine: Lacks the perfluorophenyl group, which may result in different reactivity and applications.
3-(Perfluorophenyl)-1-tosylaziridine:
2-(4-Methoxyphenyl)-3-phenyl-1-tosylaziridine: Contains a phenyl group instead of a perfluorophenyl group, which may influence its reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of both the methoxyphenyl and perfluorophenyl groups. These groups contribute to its distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
861437-21-0 |
|---|---|
Fórmula molecular |
C22H16F5NO3S |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C22H16F5NO3S/c1-11-3-9-14(10-4-11)32(29,30)28-21(12-5-7-13(31-2)8-6-12)22(28)15-16(23)18(25)20(27)19(26)17(15)24/h3-10,21-22H,1-2H3 |
Clave InChI |
PGTFLHAEXGHYKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


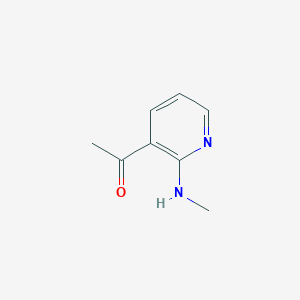
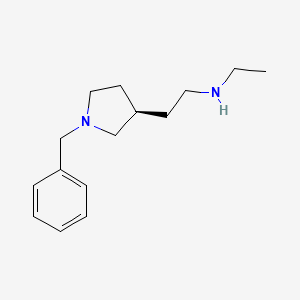
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
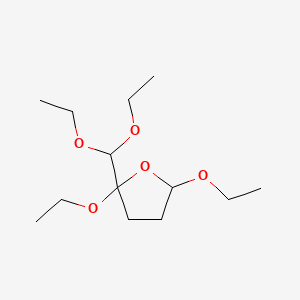
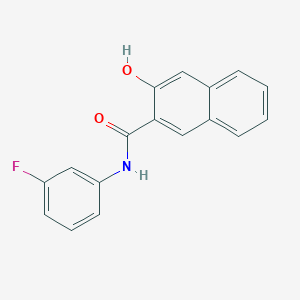
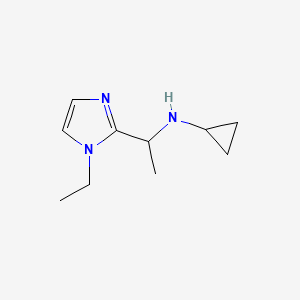
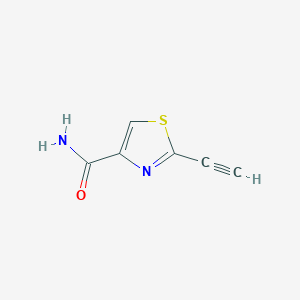
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
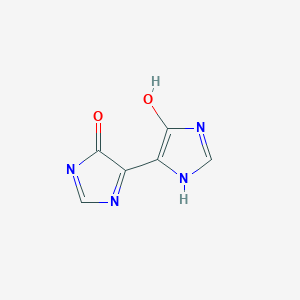
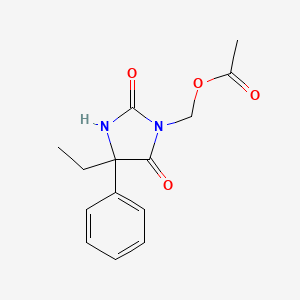
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
